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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

resolving data input format errors when using the Multi-omic Pathway Analysis of Cells (MPAC)

R package.

Frequently Asked Questions (FAQs)
Q1: What is the MPAC R package?

A1: MPAC is a computational framework and R package designed to interpret multi-omic data,

such as DNA copy number alteration (CNA) and RNA-sequencing (RNA-seq) data, by

leveraging prior knowledge of biological pathways. It helps in identifying pathway activities,

patient subgroups with distinct pathway profiles, and key proteins with potential clinical

relevance in diseases like cancer.[1][2]

Q2: What are the primary data types required as input for MPAC?

A2: The primary input data types for MPAC are DNA copy number alteration (CNA) and RNA-

sequencing (RNA-seq) data.[2] These are used to determine the ternary states (repressed,

normal, or activated) of genes.

Q3: Where can I find detailed documentation and tutorials for the MPAC R package?
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A3: Detailed documentation, including a comprehensive vignette that describes each function,

is available on the MPAC Bioconductor page and its GitHub repository.[1] The vignette

provides a step-by-step guide to the MPAC workflow.

Q4: Is there a graphical user interface for MPAC?

A4: Yes, an interactive R Shiny app is available to explore the key results and functionalities of

MPAC, providing a more user-friendly interface for analysis and visualization.[1]

Troubleshooting Guide: Resolving Common Data
Input Errors
This guide addresses specific issues users might encounter during the data input stage of their

MPAC experiments.

Q: My script is failing at the initial data input step. What are the required formats for the CNA

and RNA-seq data?

A: MPAC expects the input data to be in a specific matrix format. Ensure your data adheres to

the following structure:

Data Structure: The data for both CNA and RNA-seq should be organized in a matrix where

rows represent genes and columns represent samples.

Identifiers: Gene identifiers (e.g., HUGO symbols) should be used as row names, and

sample identifiers as column names.

Data Values: The matrix should contain numerical values representing the respective omic

data (e.g., log2 copy number ratios for CNA, normalized expression values for RNA-seq).

Q: I am encountering errors related to "ternary states." How should I format this input?

A: MPAC determines the ternary state (repressed, normal, or activated) for each gene in each

sample based on the provided CNA and RNA-seq data. You do not typically provide the ternary

states as a direct input file. The ppRealInp() function in the MPAC package is used to process

the raw omic data into these states. Ensure that the input matrices to this function are correctly

formatted as described above.
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Q: I'm receiving an error message about missing genes or samples. How can I resolve this?

A: This error usually indicates a mismatch in the gene or sample identifiers between your input

files.

Consistent Identifiers: Verify that the gene identifiers (row names) and sample identifiers

(column names) are consistent across your CNA and RNA-seq data matrices.

Complete Data: Ensure that there are no missing values (NAs) in your input matrices. MPAC
requires complete data for its calculations. Impute or remove missing values before running

the analysis.

Q: My analysis fails with an error related to the pathway file. What is the correct format?

A: MPAC requires a pathway file in the GMT (Gene Matrix Transposed) format. This file defines

the gene sets for the pathway analysis.

GMT Format: Each line in a GMT file represents a gene set and consists of a name, a brief

description, and the genes in the set, all separated by tabs.

Gene Identifiers: The gene identifiers used in the GMT file must be consistent with the gene

identifiers in your input omic data.

Data Presentation: Input Data Summary
For clarity, the quantitative data required for an MPAC analysis is summarized below.
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Data Type Format Row Identifiers
Column
Identifiers

Data Values

CNA Data Matrix Gene Symbols Sample IDs
Numerical (e.g.,

log2 ratio)

RNA-seq Data Matrix Gene Symbols Sample IDs

Numerical (e.g.,

normalized

counts)

Pathway Data GMT File N/A N/A

Gene sets

defined by gene

symbols

Experimental Protocols: Preparing Input Data for
MPAC
This section outlines the detailed methodology for preparing your data for analysis with the

MPAC R package.

Data Acquisition: Obtain CNA and RNA-seq data for your sample cohort.

Data Preprocessing:

Normalization: Normalize your RNA-seq data to account for sequencing depth and other

technical variations.

Gene Annotation: Ensure that gene identifiers are consistent across all datasets and are in

a format recognized by the pathway database you intend to use (e.g., HUGO Gene

Symbols).

Matrix Creation:

Create two separate data matrices in R: one for CNA data and one for RNA-seq data.

In each matrix, set the row names to the gene identifiers and the column names to the

sample identifiers.
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Ensure the matrices contain only numerical data.

Handling Missing Data:

Check for and handle any missing values (NAs) in your data matrices. Options include

removing the genes or samples with missing data or using imputation methods.

Pathway File Preparation:

Obtain a pathway definition file in GMT format. Publicly available databases such as

Reactome or KEGG are common sources.

Verify that the gene identifiers in the GMT file match the identifiers used in your omic data

matrices.

Mandatory Visualization: MPAC Data Input Workflow
The following diagram illustrates the workflow for preparing and inputting data into the MPAC R

package.

Data Preparation

MPAC R Package Input

Raw CNA Data Preprocess CNA Data
(e.g., Segmentation)

Raw RNA-seq Data Preprocess RNA-seq Data
(e.g., Normalization)

Pathway Database (e.g., Reactome, KEGG) Format Pathway File
(GMT format)

CNA Matrix
(Genes x Samples)

RNA-seq Matrix
(Genes x Samples)

Pathway GMT File

MPAC Functions
(e.g., ppRealInp, runPrd)

CNA Matrix

RNA-seq Matrix

Pathway File

analysis_resultsAnalysis Results
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Click to download full resolution via product page

Caption: MPAC Data Input and Preprocessing Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GitHub - pliu55/MPAC: An R package to infer cancer pathway activities from multi-omic
data [github.com]

2. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [MPAC Technical Support Center: Resolving Data Input
Format Errors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586662#resolving-errors-in-mpac-data-input-format]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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